piperidin-1-yl(1-(6-(piperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)methanone
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Overview
Description
Piperidin-1-yl(1-(6-(piperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)methanone is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-1-yl(1-(6-(piperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)methanone typically involves multi-step organic reactionsReaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-yl(1-(6-(piperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where piperidine groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Piperidin-1-yl(1-(6-(piperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of piperidin-1-yl(1-(6-(piperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)methanone involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share structural similarities and are also investigated for their potential as kinase inhibitors.
Pyrrolo[2,3-d]pyrimidine derivatives: Known for their activity against protein kinases and potential therapeutic applications.
Uniqueness
Piperidin-1-yl(1-(6-(piperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)methanone is unique due to its specific combination of imidazole, pyrimidine, and piperidine moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
piperidin-1-yl-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c25-18(23-9-5-2-6-10-23)15-12-24(14-21-15)17-11-16(19-13-20-17)22-7-3-1-4-8-22/h11-14H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZMMOPVSKUXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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